2-Oxo-1,3-dioxolane-4-carboxylic acid
Description
Properties
IUPAC Name |
2-oxo-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZWIZFONXCIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Oxo 1,3 Dioxolane 4 Carboxylic Acid
Established Synthetic Routes
Oxidation Pathways
Oxidation reactions provide a direct means to introduce the carboxylic acid functionality onto a pre-existing cyclic carbonate backbone or to form the cyclic carbonate and carboxylic acid in a concerted fashion.
The oxidation of cyclopropane (B1198618) derivatives presents a potential, though less commonly cited, pathway for the synthesis of 2-oxo-1,3-dioxolane-4-carboxylic acid. This approach would conceptually involve the oxidative cleavage of a suitably substituted cyclopropane ring. The reaction mechanism would likely proceed through the formation of intermediate species that can rearrange to form the target dioxolanone structure. The success of this method is contingent on the specific substitution pattern of the cyclopropane precursor and the choice of oxidizing agent to control the reaction's regioselectivity and prevent over-oxidation.
While the direct oxidation of a simple cyclopropane carboxylic acid to this compound is not a standard named reaction, the principles of C-C bond cleavage by potent oxidizing agents could be applied. For instance, ozonolysis or permanganate (B83412) oxidation under controlled conditions might be explored. However, the stability of the desired product under such harsh oxidative conditions would be a significant concern.
Research into the synthesis of stable cyclopropene (B1174273) carboxylic acid derivatives has been conducted, which could serve as precursors for such oxidation reactions. nih.govcapes.gov.br The synthesis of various cyclopropane derivatives is a well-established field, often involving reactions that form the cyclopropane ring, which could then be subjected to oxidation. google.comgoogle.com
A more established and efficient oxidation route involves the N-oxide-mediated oxidation of glycerol (B35011) carbonate (also known as 4-(hydroxymethyl)-2-oxo-1,3-dioxolane). epo.org This method provides a direct conversion of the primary alcohol group of glycerol carbonate to a carboxylic acid.
In a typical procedure, glycerol carbonate is oxidized to afford this compound. epo.org One documented synthesis involved heating the resulting oil from a previous step at reflux with chloroform, which yielded the desired product in a high yield of 97%. epo.org This method is advantageous due to the relatively mild reaction conditions and the high yields achievable. The key intermediate in several synthetic pathways is this compound, which can be synthesized via this N-oxide-mediated oxidation. epo.org
Table 1: N-Oxide-Mediated Oxidation of Glycerol Carbonate
| Starting Material | Product | Yield | Reference |
| Glycerol Carbonate | This compound | 97% | epo.org |
Carbonylation Reactions
Carbonylation reactions, particularly those involving the fixation of carbon dioxide, represent an atom-economical and greener approach to the synthesis of cyclic carbonates like this compound.
The coupling of carbon dioxide with epoxides is a well-established method for the synthesis of five-membered cyclic carbonates. researchgate.netrsc.org This reaction is considered 100% atom economical and provides a safer alternative to the use of toxic phosgene. rsc.org For the synthesis of this compound, the corresponding epoxide precursor, oxirane-2-carboxylic acid or its esters, is reacted with carbon dioxide.
This carboxylation of epoxides can be facilitated by various catalysts. epo.org A process for preparing esters of this compound involves reacting an ester of oxirane-2-carboxylic acid with carbon dioxide at a pressure of at least 35 bar and a temperature of 60°C to 80°C. google.com The resulting ester can then be hydrolyzed to yield the desired carboxylic acid. epo.org
The use of organocatalysts for the CO2/epoxide coupling reaction has gained significant interest as a metal-free alternative. rsc.org These catalysts are often cheaper, more readily available, and exhibit good stability. rsc.org
Table 2: Synthesis via Reaction of Epoxides with Carbon Dioxide
| Epoxide Precursor | Reaction Conditions | Product | Reference |
| Ester of Oxirane-2-carboxylic acid | CO2 (≥35 bar), 60-80°C | Ester of this compound | google.com |
The synthesis of glycerol carbonate, a precursor for this compound, can also be achieved through the carbonylation of glycerol with CO2 using catalysts like CuO/Al2O3. scispace.comnih.gov Studies have investigated the effects of various reaction parameters such as temperature and CO2 pressure on the conversion of glycerol and the yield of glycerol carbonate. scispace.comnih.govmdpi.com
Condensation Reactions
Condensation reactions can also be employed for the synthesis of this compound and its derivatives. These reactions typically involve the formation of the dioxolane ring from appropriate precursors.
For instance, the synthesis of related 4-oxo-2-butenoic acids has been achieved through microwave-assisted aldol-condensation between methyl ketone derivatives and glyoxylic acid. nih.gov While not a direct synthesis of the target compound, this demonstrates the utility of condensation reactions in building key structural motifs.
In a different context, the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which are structurally similar to the target molecule, has been achieved with high yields (over 86%) using a method that involves reacting 2-amino-3-hydroxy methyl propionate (B1217596) hydrochloride with S,S'-dimethyl dithiocarbonate in water followed by hydrolysis. google.com This highlights the potential for developing condensation-based synthetic routes.
While specific examples of direct condensation reactions leading to this compound are less prevalent in the provided search results, the fundamental principles of condensation chemistry suggest that reacting a three-carbon backbone containing appropriate functional groups (e.g., a diol and a carboxylic acid) with a carbonyl source could be a viable, albeit less common, synthetic strategy.
Preparation from Lactic Acid and Formaldehyde
The synthesis of 1,3-dioxolan-4-one (B8650053) structures, which are closely related to this compound, can be achieved through the acid-catalyzed condensation of an α-hydroxy acid with an aldehyde or ketone. A representative method involves the reaction of L-lactic acid with paraformaldehyde. mdpi.com This reaction is typically performed in a solvent like toluene (B28343) under reflux conditions, utilizing a Dean-Stark apparatus to continuously remove the water formed during the reaction, thereby driving the equilibrium towards the product. mdpi.com A Brønsted acid, such as p-toluenesulfonic acid, is commonly employed as a catalyst for this condensation. mdpi.com The resulting product is an oil after purification, which involves washing with aqueous sodium bicarbonate and brine, followed by drying and solvent evaporation. mdpi.com
Table 1: Synthesis of 1,3-Dioxolan-4-one from L-Lactic Acid
| Reactants | Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| L-lactic acid, Paraformaldehyde | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark apparatus | 1,3-Dioxolan-4-one |
This table is based on a modified literature protocol for a closely related compound. mdpi.com
Hydrolytic Approaches
Hydrolysis of this compound Esters
A primary route to obtaining this compound is through the hydrolysis of its corresponding esters. epo.org This transformation can be effectively carried out in an acidic medium. epo.org For instance, the methyl ester of this compound can be hydrolyzed to the desired carboxylic acid in aqueous acetic acid. epo.org
The acid-catalyzed hydrolysis of esters is fundamentally a reversible process. thieme-connect.de To ensure a high yield of the carboxylic acid, the equilibrium must be shifted in favor of the products. This is typically accomplished by using a large excess of water in the reaction mixture. thieme-connect.de While various acids can catalyze this reaction, the choice of acid and conditions can be tailored to the specific substrate. thieme-connect.de In cases of base-sensitive substrates, acid-catalyzed hydrolysis is the preferred method over saponification. thieme-connect.de
Advanced Synthetic Approaches
Catalytic Synthesis Protocols
Catalysts play a crucial role in various synthetic strategies for this compound and its derivatives. Both homogeneous and heterogeneous catalysts are employed depending on the specific reaction.
For the synthesis of the core ring structure from lactic acid and formaldehyde, a homogeneous Brønsted acid catalyst like p-toluenesulfonic acid is effective. mdpi.com In the synthesis of the ester precursors from corresponding epoxides and carbon dioxide, the reaction can be facilitated by catalysts such as metal halides. epo.org
In subsequent modifications of the molecule, such as transesterification of this compound esters with polyols, heterogeneous catalysts are particularly useful. epo.org Amberlite® 200, an acidic cation exchanger, is an example of a heterogeneous catalyst used for this purpose, typically at temperatures around 100°C. epo.org
Table 2: Catalysts in the Synthesis and Modification of this compound and its Derivatives
| Catalyst | Catalyst Type | Reaction |
|---|---|---|
| p-Toluenesulfonic acid | Homogeneous | Condensation of Lactic Acid and Paraformaldehyde mdpi.com |
| Metal Halides | Homogeneous | Carboxylation of Epoxides epo.org |
| Amberlite® 200 | Heterogeneous | Transesterification of Esters epo.org |
Enzymatic catalysis offers a green and highly selective alternative for reactions involving derivatives of this compound. Enzymes are noted for their ability to operate under mild conditions with high specificity.
A notable application is in the transesterification of low molecular weight this compound esters with polyols. epo.org The enzyme Novozym® 435, an immobilized lipase, is an effective catalyst for this reaction. epo.org The process is typically carried out at temperatures between 50 to 80°C, with the goal of achieving a high conversion rate, preferably above 80%. epo.org Additionally, enzymatic methods have been described for the kinetic resolution of racemic mixtures of structurally similar cyclic carbonates, highlighting the utility of enzymes in producing enantiomerically pure compounds. google.comgoogle.com
Table 3: Enzymatic Catalysis in Reactions of this compound Esters
| Enzyme | Reaction Type | Substrates | Temperature Range |
|---|---|---|---|
| Novozym® 435 | Transesterification | This compound ester, Polyol | 50-80°C epo.org |
Solvent-Free and Elevated Temperature Conditions
The synthesis of derivatives of this compound can be achieved under elevated temperature conditions. One notable method is the transesterification of a low molecular weight this compound ester with a polyol. This process is effectively carried out at temperatures ranging from 50 to 100°C. epo.org The choice of catalyst influences the optimal temperature; for instance, the enzyme Novozym® 435 is suitable for a range of 50 to 80°C, whereas an acidic cation exchanger like Amberlite® 200 is used at approximately 100°C. epo.org
In a specific example, the reaction of 4-methoxycarbonyl-2-oxo-1,3-dioxolane (B8518665) with neopentyl glycol was conducted at 100°C in the presence of Amberlite® 200, demonstrating a practical application of elevated temperatures in these syntheses. epo.org While this particular example utilized cyclohexane (B81311) as a solvent to facilitate the removal of the methanol (B129727) byproduct via a water separator, the principles of high-temperature synthesis are central to the reaction's success. epo.org Furthermore, microwave-assisted, solvent-free synthesis has been recognized as an efficient and environmentally friendly alternative to classical procedures for producing related heterocyclic compounds like 2-oxazolines, suggesting a potential avenue for the solvent-free synthesis of dioxolanes. researchgate.net
Asymmetric and Enantioselective Synthesis Considerations for Chiral Analogs
The synthesis of chiral carboxylic acids with an α-stereogenic center is a significant area of research, as these molecules are crucial components of natural products and therapeutic agents. rsc.org For chiral analogs of this compound, achieving enantioselectivity is a key consideration. Strategies for asymmetric synthesis typically involve the use of chiral auxiliaries, chiral catalysts, or biocatalytic methods to control the stereochemical outcome of a reaction. nih.govmdpi.com
While specific enantioselective syntheses for this compound are not detailed in the provided context, the broader field offers relevant approaches. For instance, pyruvic acid aldolases are utilized in the modular synthesis of 4-hydroxy-2-oxoacid products, demonstrating the potential of biocatalysis to create chiral frameworks with high atom efficiency. nih.gov Another established method for obtaining enantiomerically pure compounds is enzymatic racemate separation, which has been noted as a viable process for enantiomers of this compound derivatives. epo.org This technique involves using an enzyme to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly integrated into chemical synthesis to reduce environmental impact. This includes the use of renewable feedstocks and developing processes that are more efficient and less hazardous.
A key green approach to synthesizing this compound and its derivatives involves using bio-based feedstocks. Glycerol, a co-product of the biodiesel industry, is a prominent renewable resource. researchgate.net Glycerol can be converted into glycerol carbonate (also known as 4-(hydroxymethyl)-2-oxo-1,3-dioxolane), a versatile and valuable building block. researchgate.netrsc.org This conversion is considered a promising route for valorizing glycerol. researchgate.netnih.gov
Glycerol carbonate serves as a direct precursor to the target compound's structural framework. The synthesis of this compound would then involve the selective oxidation of the primary hydroxyl group of glycerol carbonate. The utilization of glycerol carbonate aligns with green chemistry principles by starting from a renewable, waste-stream-derived material. researchgate.net This pathway leverages the chemical reactivity of both the hydroxyl group and the 2-oxo-1,3-dioxolane group present in the glycerol carbonate molecule. rsc.org
| Step | Reactant | Product | Significance |
|---|---|---|---|
| 1 | Glycerol | Glycerol Carbonate | Valorization of biodiesel byproduct. researchgate.net |
| 2 | Glycerol Carbonate | This compound | Conversion to the target acid via oxidation. |
Industrial Scale Production Considerations and Process Optimization
For the industrial-scale production of this compound and its esters, process optimization is critical to ensure efficiency, high yield, and selectivity while minimizing by-product formation. google.com A desirable process should be easily performable and suitable for continuous operation. google.com
One of the primary synthesis routes amenable to industrial scale-up is the reaction of corresponding epoxides (specifically, oxirane-2-carboxylic acid esters) with carbon dioxide. epo.orggoogle.com This method is advantageous as it utilizes CO₂, an abundant and low-cost C1 source. The reaction can be performed without a catalyst, although the use of catalysts such as metal halides is often expedient to improve reaction rates and conditions. epo.org
Process optimization involves careful selection of reaction parameters to maximize yield and selectivity. For transesterification reactions, the conversion should preferably be above 80%. epo.org The choice between enzymatic catalysts and acidic cation exchangers depends on the desired reaction temperature and process economics. epo.org For continuous processes, factors such as catalyst stability and recyclability, efficient product separation, and avoidance of by-products are paramount for achieving a cost-effective and sustainable industrial operation. nih.govgoogle.com
Chemical Reactivity and Transformation Mechanisms of 2 Oxo 1,3 Dioxolane 4 Carboxylic Acid
Ring-Opening Reactions of the Dioxolane Moiety
The 1,3-dioxolane-2-one ring is susceptible to nucleophilic attack, leading to the cleavage of the carbonate ester bonds. This reactivity is a cornerstone of its use in the synthesis of various functionalized molecules.
The reaction of 2-Oxo-1,3-dioxolane-4-carboxylic acid and its derivatives with primary and secondary amines is a significant pathway for the formation of hydroxyurethanes. google.com This reaction is a key strategy in the development of non-isocyanate polyurethanes (NIPUs), offering a safer alternative to traditional polyurethane synthesis that involves hazardous isocyanates. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the cyclic carbonate, leading to the opening of the ring and the formation of a carbamate (B1207046) (urethane) linkage and a hydroxyl group.
The general reaction can be depicted as follows:
This compound + Amine → Hydroxyurethane
This process is advantageous as it directly installs both hydroxyl and urethane (B1682113) functionalities into the product molecule, which can be valuable for further polymerization or for tailoring the properties of the final material. The reactivity of the cyclic carbonate towards amines is influenced by the electronic nature of the substituents on the ring.
A critical aspect of the ring-opening reaction with amines is its regioselectivity, which refers to which of the two electrophilic carbonyl carbons is attacked by the nucleophile. In the case of this compound, the presence of the electron-withdrawing carboxylic acid group at the C4 position significantly influences the reaction's outcome.
The nucleophilic attack of an amine predominantly occurs at the C5 carbonyl carbon (the carbon atom of the carbonate that is adjacent to the CH-COOH group). This preference is attributed to the better stabilization of the negative charge that develops on the oxygen atom adjacent to the C4 position during the formation of the tetrahedral intermediate. google.com This stabilization is a result of the inductive effect of the neighboring carboxylic acid group. The attack at C5 leads to the formation of a hydroxyurethane with a secondary hydroxyl group. google.com
The relative reactivity of amines in this reaction follows general trends: primary amines are typically more reactive than secondary amines due to reduced steric hindrance, and aliphatic amines are generally more nucleophilic and thus react faster than aromatic amines. google.com
Table 1: Factors Influencing the Ring-Opening Reaction with Amines
| Factor | Influence on the Reaction |
| Amine Type | Primary amines are generally more reactive than secondary amines. Aliphatic amines are more reactive than aromatic amines. google.com |
| Substituents on the Dioxolane Ring | Electron-withdrawing groups, such as the carboxylic acid at C4, activate the ring towards nucleophilic attack and direct the attack to the adjacent carbonyl carbon (C5). google.com |
| Reaction Conditions | Temperature and solvent can influence the reaction rate, but the inherent regioselectivity is primarily dictated by the electronic effects of the substituents. |
The 1,3-dioxolane (B20135) ring, being a cyclic acetal (B89532) derivative (specifically, a carbonate), is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolysis of the cyclic carbonate moiety of this compound would lead to the opening of the ring to form a diol and release carbon dioxide.
The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the ether oxygens, followed by the nucleophilic attack of water. This process would ultimately lead to the formation of 2,3-dihydroxypropanoic acid and carbonic acid, which would subsequently decompose to carbon dioxide and water. The stability of the dioxolane ring is therefore pH-dependent. While generally stable under neutral conditions, the presence of strong acids or bases can promote this ring-opening hydrolysis.
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid group of this compound undergoes reactions typical of this functional group, allowing for the synthesis of a variety of derivatives while potentially retaining the reactive cyclic carbonate moiety for subsequent transformations.
This compound can be converted to its corresponding esters through various esterification methods. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comtechnoarete.org This reaction is an equilibrium process, and the removal of water can drive it towards the formation of the ester. masterorganicchemistry.com
Alternatively, esterification can be achieved under milder conditions using coupling agents. For instance, dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of esters from carboxylic acids and alcohols at room temperature. organic-chemistry.org
Another route to ester derivatives involves the conversion of the carboxylic acid to a more reactive acyl halide, such as an acyl chloride. This can be accomplished by treating this compound with a halogenating agent like thionyl chloride. The resulting 2-oxo-1,3-dioxolane-4-acyl chloride can then readily react with a wide range of primary, secondary, and tertiary alcohols to yield the corresponding esters in high yields.
Table 2: Common Esterification Methods for this compound
| Method | Reagents | Conditions | Advantages |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating, often with water removal | Simple reagents, cost-effective |
| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room temperature | Mild conditions, high yields |
| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) 2. Alcohol | 1. Heating 2. Often at or below room temperature | High reactivity of acyl chloride, suitable for a wide range of alcohols |
The carboxylic acid functionality of this compound can also be converted into a carboxamide group through reaction with amines. Direct amidation by heating a carboxylic acid with an amine is possible but often requires high temperatures and can be inefficient.
More practical and efficient methods for carboxamide synthesis from this compound include:
Reaction with Isocyanates: The carboxylic acid can react with an isocyanate (R-NCO) to form an N-substituted carboxamide with the release of carbon dioxide.
Use of Coupling Agents: Similar to esterification, coupling agents such as carbodiimides (e.g., DCC or EDC) can be employed to facilitate the reaction between the carboxylic acid and an amine under mild conditions.
Via Acyl Halides: The most versatile method involves the conversion of the carboxylic acid to its acyl chloride, as described previously. The highly reactive 2-oxo-1,3-dioxolane-4-acyl chloride can then be treated with a primary or secondary amine to afford the corresponding N-substituted or N,N-disubstituted carboxamide. This method is generally high-yielding and compatible with a broad range of amines. For example, the reaction of 2-oxo-1,3-dioxolane-4-acyl chloride with cyclohexylamine (B46788) in the presence of a base like triethylamine (B128534) yields N-cyclohexyl-2-oxo-1,3-dioxolane-4-carboxamide.
These amidation reactions provide a pathway to a diverse range of carboxamide derivatives of this compound, which can serve as valuable building blocks in medicinal chemistry and materials science.
Formation of Acyl Halides as Activated Intermediates
The carboxylic acid functional group of this compound can be converted into more reactive acyl halide intermediates, which serve as versatile precursors for the synthesis of other carboxylic acid derivatives. google.comlibretexts.org This activation is typically achieved through reactions with specific halogenating agents, such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comchemicalbook.comlibretexts.org
The conversion to 2-oxo-1,3-dioxolane-4-acyl chloride has been demonstrated with high efficiency using thionyl chloride. google.com In a specific documented procedure, this compound is treated with freshly distilled thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). google.com The reaction mixture is heated, leading to the formation of the acyl chloride as a colorless liquid in quantitative yield. google.com The gaseous nature of the byproducts of thionyl chloride, sulfur dioxide (SO₂) and hydrogen chloride (HCl), helps to drive the reaction to completion. masterorganicchemistry.comchemguide.co.uk
The mechanism for this transformation is a nucleophilic acyl substitution. libretexts.orglibretexts.org The reaction begins with the carboxylic acid's hydroxyl group attacking the electrophilic sulfur atom of thionyl chloride. libretexts.org This converts the hydroxyl group into an acyl chlorosulfite moiety, which is a much better leaving group. libretexts.org A chloride ion, concurrently generated, then acts as a nucleophile, attacking the carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the chlorosulfite group and yielding the final acyl chloride product. libretexts.org
These resulting acyl halides are significantly more reactive towards nucleophiles than the parent carboxylic acid and are key intermediates for preparing esters and amides. google.commasterorganicchemistry.com
| Reactant | Reagent | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Thionyl chloride (SOCl₂) | Dimethylformamide (DMF) | 60 °C | Quantitative | google.com |
Other Chemical Transformations
Oxidation Reactions of the Compound
While the reactivity of this compound towards further oxidation is not extensively detailed in available literature, its synthesis can be achieved through the oxidation of a precursor molecule. google.comepo.org Specifically, this compound can be prepared by the oxidation of glycerol (B35011) carbonate, which is 4-(hydroxymethyl)-2-oxo-1,3-dioxolane. epo.org This process transforms the primary alcohol group of glycerol carbonate into a carboxylic acid, yielding the target compound.
Reduction Reactions of Ketone and Carboxylic Acid Groups
The structure of this compound presents two functional groups susceptible to reduction: the carboxylic acid group and the carbonyl group of the cyclic carbonate.
Reduction of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol, which would yield 4-(hydroxymethyl)-1,3-dioxolan-2-one (B1199593) (glycerol carbonate). This transformation requires a strong reducing agent. libretexts.org
Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing carboxylic acids to 1° alcohols. libretexts.orgkhanacademy.org The reaction typically involves an initial acid-base reaction, followed by nucleophilic acyl substitution and a subsequent nucleophilic addition of hydride ions. libretexts.org
Borane complexes , such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective for reducing carboxylic acids and are known for their relative selectivity for this functional group over some others. khanacademy.org
Sodium borohydride (B1222165) (NaBH₄) is generally not a sufficiently strong reducing agent to convert carboxylic acids to alcohols. libretexts.orgkhanacademy.org
Reduction of the Ketone Group: The carbonyl group within the 1,3-dioxolan-2-one ring is part of a cyclic carbonate, an ester, rather than a simple ketone. The reduction of this group is challenging. Standard ketone reduction methods like the Wolff-Kishner (basic conditions) or Clemmensen (acidic conditions) are conducted under harsh conditions that would likely lead to the hydrolysis and opening of the ester ring. masterorganicchemistry.com Selective reduction of this carbonyl while preserving the cyclic structure is not straightforward and specific methods for this substrate are not readily found in the surveyed literature.
| Functional Group | Reagent | Expected Product | Reference |
|---|---|---|---|
| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | 4-(hydroxymethyl)-1,3-dioxolan-2-one | libretexts.orgkhanacademy.org |
| Carboxylic Acid | Borane-THF (BH₃-THF) | 4-(hydroxymethyl)-1,3-dioxolan-2-one | khanacademy.org |
| Carbonate (Ketone) | Harsh conditions (e.g., Wolff-Kishner) | Ring opening likely | masterorganicchemistry.com |
Radical Formation and Decarboxylation Pathways
The carboxylic acid group can be a source for the generation of alkyl radicals via decarboxylation, which is the loss of a molecule of carbon dioxide (CO₂). researchgate.net This transformation typically requires activation of the carboxylic acid. A common modern strategy involves converting the carboxylic acid into an N-hydroxyphthalimide (NHPI) ester. researchgate.net These esters can then undergo a single-electron transfer (SET) process, often initiated by photoredox catalysis, to generate an alkyl radical through decarboxylation. researchgate.net
In the case of this compound, this pathway would lead to the formation of a radical centered at the C4 position of the 2-oxo-1,3-dioxolane ring. Such radical intermediates are valuable in synthesis as they can participate in a variety of subsequent bond-forming reactions, including the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net While these are well-established principles in radical chemistry, specific studies detailing the radical decarboxylation of this compound itself are not prominent in the surveyed research. researchgate.netresearchgate.net
Mechanistic Investigations and Kinetic Studies
Studies on Nucleophilic Substitution Mechanisms
The reactivity of the carboxylic acid group in this compound is governed by the principles of nucleophilic acyl substitution. libretexts.orguomustansiriyah.edu.iq This class of reactions involves the substitution of the hydroxyl (-OH) group with another nucleophilic group. The generally accepted mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.commsu.edu
Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate where the carbon is sp³-hybridized. msu.edu
Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond and expelling one of the substituents as a leaving group. libretexts.org
Direct nucleophilic substitution on a carboxylic acid is often challenging. libretexts.org The acidic proton of the carboxyl group can be abstracted by basic nucleophiles, forming a carboxylate anion. libretexts.org This anion is highly unreactive towards nucleophilic attack due to its negative charge, which repels incoming nucleophiles.
Therefore, for a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. uomustansiriyah.edu.iq This is the principle behind the formation of acyl halides (as discussed in section 3.2.3), where reagents like thionyl chloride transform the -OH group into a species that is easily displaced. libretexts.orglibretexts.org The reactivity of carboxylic acid derivatives toward nucleophilic acyl substitution is directly related to the stability of the leaving group; acyl chlorides, with the stable Cl⁻ leaving group, are among the most reactive derivatives. libretexts.org
Nonstatistical Dynamics in Radical Processes
The study of radical processes involving derivatives of this compound has revealed complex fragmentation pathways that deviate from statistical reaction rate theory. nih.gov Specifically, research into the photochemistry of a Barton ester derived from 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid demonstrates a multi-step fragmentation that proceeds via nonstatistical dynamics. nih.gov
In this process, nanosecond laser flash photolysis (LFP) was used to investigate the photolysis of the Barton ester. nih.gov This event initiates a cascade of reactions, beginning with the expected formation of a pyridine-2-thiyl radical and a dioxolanyl radical. nih.gov However, the subsequent fragmentation of the dioxolanyl radical occurs on a timescale faster than would be predicted by its thermal barriers, suggesting a nonstatistical mechanism. nih.gov The excess energy from the initial photoexcitation, ester cleavage, and decarboxylation is retained within the dioxolanyl radical, creating a "hot" radical. nih.gov This vibrationally excited intermediate does not have time to redistribute the energy among its internal modes, leading to immediate fragmentation. nih.gov
Born-Oppenheimer molecular dynamics simulations support this observation, showing a trajectory where all reaction steps, including the ring opening of the dioxolanyl radical, occur rapidly. nih.gov This "hot" radical fragmentation leads to the formation of a vinyloxy radical (CH₂=CHO•), which was identified through its characteristic reactions and complexes in the LFP experiments. nih.gov The direct, rapid fragmentation pathway driven by excess internal energy is a clear indicator of nonstatistical dynamics, where the reaction outcome is determined by the initial energy localization rather than a statistical distribution of energy. nih.gov
| Species | Role in Mechanism | Method of Detection/Evidence |
|---|---|---|
| Barton ester of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | Starting Material / Radical Precursor | Used in photolysis experiments. nih.gov |
| Pyridine-2-thiyl radical | Initial photoproduct | Observed during nanosecond laser flash photolysis (LFP). nih.gov |
| "Hot" Dioxolanyl radical | Key Intermediate (Vibrationally Excited) | Inferred from rapid fragmentation; supported by Born-Oppenheimer molecular dynamics simulations. nih.gov |
| Vinyloxy radical (CH₂=CHO•) | Fragmentation Product | Identified by its π-complexes with benzene (B151609) and rapid quenching by electron-rich arenes. nih.gov |
Influence of Substituents on Reactivity (e.g., electron-withdrawing groups)
The reactivity of the 1,3-dioxolan-4-one (B8650053) ring, the core structure of this compound, is significantly influenced by the nature of the substituents attached to it. The strategic placement of groups, such as phenyl, t-butyl, or methylene (B1212753) substituents, can dictate the stereochemical outcome of reactions and enable the molecule to act as a chiral equivalent for various synthetic transformations. mdpi.com
Research on chiral 1,3-dioxolan-4-ones demonstrates how substituents guide reactivity. For instance, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, which is derived from mandelic acid, undergoes Michael addition to butenolide and 4-methoxy-β-nitrostyrene with high stereocontrol. mdpi.com The bulky t-butyl group at the C2 position and the phenyl group at the C5 position create a specific steric environment that directs the approach of the electrophile, resulting in the formation of a single stereoisomer as the product. mdpi.com In this context, the dioxolanone framework functions as a chiral benzoyl anion equivalent after thermal fragmentation of the addition product. mdpi.com
Similarly, the reactivity of (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, has been explored in Diels-Alder cycloaddition reactions. mdpi.com The exocyclic methylene group acts as a dienophile, and its reactivity is modulated by the adjacent chiral center. The subsequent thermal fragmentation of the resulting adducts can lead to chiral epoxy ketones, illustrating the role of the substituted dioxolanone as a chiral ketene (B1206846) equivalent. mdpi.com The specific substituents not only activate the core ring for certain transformations but also provide the necessary chiral information to control the stereochemistry of the products. mdpi.com
| Substituted Dioxolanone | Reaction Type | Reactant | Key Outcome/Role of Substituents |
|---|---|---|---|
| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael Addition | Butenolide | Forms a single stereoisomer; acts as a chiral benzoyl anion equivalent. Phenyl and t-butyl groups provide stereocontrol. mdpi.com |
| (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one | Diels-Alder Cycloaddition | Various dienes | Methylene group acts as a dienophile. The adduct can be fragmented to form chiral epoxy ketones, acting as a chiral ketene equivalent. mdpi.com |
Derivatives and Functionalization Strategies of 2 Oxo 1,3 Dioxolane 4 Carboxylic Acid
Ester Derivatives and Their Synthetic Routes
Esterification of the carboxylic acid group is a primary strategy for modifying 2-oxo-1,3-dioxolane-4-carboxylic acid. This functionalization leads to the creation of simple alkyl and aryl esters, as well as more complex multifunctional esters and polyols designed for specific applications.
Low molecular weight, monomeric esters of this compound are fundamental derivatives. A primary synthetic route involves the reaction of an corresponding epoxide, specifically an ester of oxirane-2-carboxylic acid (glycidic acid ester), with carbon dioxide. epo.orggoogle.comgoogle.com This carboxylation reaction can be performed in polar aprotic solvents or without a solvent, often under increased pressure (from 1 to 100 bars) and at temperatures ranging from 60°C to 80°C to facilitate the cycloaddition of CO2. google.comgoogle.com
While the reaction can proceed without a catalyst, the use of catalysts such as metal halides is often expedient. google.com This process yields esters where the R group can be a variety of straight-chain or branched aliphatic, aryl, aralkyl, or alkaryl groups. google.com
Table 1: Examples of Synthesized Alkyl and Aryl Esters
| Ester Name | R₁ Group | Reference |
|---|---|---|
| 4-Methoxycarbonyl-2-oxo-1,3-dioxolane (B8518665) | Methyl | epo.org |
| 4-Ethoxycarbonyl-2-oxo-1,3-dioxolane | Ethyl | epo.org |
| 4-(n-Propoxycarbonyl)-2-oxo-1,3-dioxolane | n-Propyl | google.com |
| 4-(Isopropoxycarbonyl)-2-oxo-1,3-dioxolane | Isopropyl | google.com |
| 4-(n-Butoxycarbonyl)-2-oxo-1,3-dioxolane | n-Butyl | google.com |
| 4-(Cyclohexyloxycarbonyl)-2-oxo-1,3-dioxolane | Cyclohexyl | google.com |
| 4-(Phenoxycarbonyl)-2-oxo-1,3-dioxolane | Phenyl | google.com |
Higher molecular weight and multifunctional esters can be synthesized from the simple monomeric esters described above through transesterification. epo.orggoogle.com This process involves reacting a low molecular weight this compound ester with an n-valent polyol, where 'n' can range from 2 to 5. epo.org The transesterification is typically carried out in the presence of either an enzymatic catalyst or an acidic cation exchanger. google.com
The reaction conditions are optimized based on the catalyst used, with the goal of achieving a high conversion rate, preferably above 80%. google.com This method allows for the creation of larger molecules where multiple 2-oxo-1,3-dioxolane-4-carboxylate units are linked through a polyol core. epo.org
Table 2: Catalysts and Conditions for Transesterification
| Catalyst | Type | Reaction Temperature | Reference |
|---|---|---|---|
| Novozym® 435 | Enzymatic | 50 to 80°C | google.com |
Derivatives of this compound can be specifically functionalized to act as monomers in polymerization reactions. A key example is the synthesis of (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (B99206), also known as glycerin carbonate methacrylate (GCMA). researchgate.netresearchgate.net This monomer is prepared via the coupling of glycidyl (B131873) methacrylate (GMA) with carbon dioxide. researchgate.net
The resulting monomer contains a polymerizable methacrylate group, allowing it to undergo free radical polymerization to form polymers like poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA). researchgate.netresearchgate.net These polymers bear cyclic carbonate functional groups in their side chains, which can be used for subsequent crosslinking reactions to form urethane (B1682113) linkages without the need for isocyanates. researchgate.net This functionalization strategy effectively converts the initial carboxylic acid structure into a reactive monomer suitable for creating advanced polymer architectures. researchgate.net
Amide Derivatives and Their Preparation
The carboxylic acid functionality of this compound can be converted into an amide group, opening another avenue for creating diverse chemical structures.
While amides are often prepared from more reactive intermediates like acyl halides, direct amidation of carboxylic acids with amines is a more atom-economical approach. google.com This transformation typically requires catalysts to overcome the high activation energy associated with the reaction between a carboxylic acid and an amine.
General methods for direct amidation that are applicable to this system include the use of borate (B1201080) esters, such as B(OCH₂CF₃)₃, which have proven effective for a wide range of substrates. nih.gov These reactions are often carried out in solvents like acetonitrile (B52724) at elevated temperatures. nih.gov Another approach involves heterogeneous catalysts, where the carboxylic acid adsorbs onto the catalyst surface, forming activated carboxylate species that readily react with amines. scispace.com Additionally, boric acid has been used as a simple and efficient catalyst in solvent-free amidation reactions. researchgate.net A more traditional, though less direct, route involves first converting the carboxylic acid to an ammonium (B1175870) salt, which then dehydrates upon heating to form the amide. libretexts.org The most common and industrially relevant synthesis of 2-oxo-1,3-dioxolane-4-carboxamides, however, proceeds through the acyl halide intermediate. google.com
Acyl Halide Intermediates and Their Applications
The conversion of this compound to its corresponding acyl halide transforms it into a highly reactive intermediate, significantly expanding its synthetic utility.
2-Oxo-1,3-dioxolane-4-acyl halides, particularly the acyl chloride, are key intermediates prepared directly from the parent carboxylic acid. google.com The synthesis involves reacting the carboxylic acid with a halogenating agent. google.com This halogenation is preferably conducted without a solvent at an elevated temperature, for instance around 60°C, and can be catalyzed by substances like dimethylformamide. google.com
The primary application of these acyl halides is as reactive precursors for the synthesis of other derivatives. google.com Due to their high reactivity, they readily react with nucleophiles. Their reaction with alcohols provides a facile route to the ester derivatives discussed in section 4.1, while their reaction with primary or secondary amines is an efficient method for preparing the corresponding 2-oxo-1,3-dioxolane-4-carboxamides. google.com This two-step process (acid to acyl halide, then to ester or amide) is often preferred for its efficiency and high yields, especially when direct esterification or amidation is challenging. google.comlibretexts.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| This compound | C₄H₄O₅ |
| 4-Methoxycarbonyl-2-oxo-1,3-dioxolane | C₅H₆O₅ |
| 4-Ethoxycarbonyl-2-oxo-1,3-dioxolane | C₆H₈O₅ |
| Oxirane-2-carboxylic acid (Glycidic acid) | C₃H₄O₃ |
| Carbon dioxide | CO₂ |
| (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (GCMA) | C₈H₁₀O₅ |
| Glycidyl methacrylate (GMA) | C₇H₁₀O₃ |
| Poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (PDOMMA) | (C₈H₁₀O₅)n |
| 2-Oxo-1,3-dioxolane-4-acyl halide | C₄H₃ClO₄ (for chloride) |
| Dimethylformamide | C₃H₇NO |
| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) | C₆H₆BF₉O₃ |
| Acetonitrile | C₂H₃N |
| Boric acid | H₃BO₃ |
Introduction of Stereogenic Centers and Control of Stereochemical Configuration in Derivatives
The inherent chirality of this compound, derived from chiral precursors like glyceric acid, makes it a valuable scaffold for asymmetric synthesis. The control of stereochemical configuration in its derivatives is primarily achieved by leveraging the existing stereocenter at the C4 position. This center can effectively direct the stereochemical outcome of reactions at other positions on the ring or on substituent groups.
A key strategy involves the use of chiral 1,3-dioxolan-4-ones, which are readily formed from enantiomerically pure α-hydroxy acids. mdpi.com Although deprotonation at the C5 position leads to the loss of stereochemical information at that center, the stereocenter at C2 (derived from an aldehyde) "stores" the chirality. Subsequent reactions with electrophiles, such as alkyl halides or carbonyl compounds, proceed with high diastereoselectivity, allowing for the creation of a new stereogenic center with a predictable configuration. mdpi.com This process is a cornerstone for creating complex chiral molecules. mdpi.com
For instance, the reaction of an enolate derived from a chiral 1,3-dioxolan-4-one (B8650053) with an electrophile occurs preferentially from the face opposite to the bulky substituent at the C2 position, leading to a specific diastereomer as the major product. This substrate-controlled stereoselectivity is a powerful tool for chemists.
Another approach involves biocatalysis. The use of 2-oxoacid aldolases can forge carbon-carbon bonds, creating products with up to two stereocenters with high atom efficiency. nih.gov While this is a broader strategy for 2-oxo acids, it highlights the potential for enzymatic methods to achieve high levels of stereocontrol in the synthesis of complex derivatives starting from or incorporating the this compound framework. nih.gov
The table below summarizes selected stereoselective reactions involving dioxolanone structures, illustrating the high degree of control achievable.
| Reactant (Chiral Dioxolanone) | Electrophile | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Anion of (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | β-nitro-4-methoxystyrene | Michael Addition | Formation of two diastereomers in a 90:10 ratio, demonstrating high diastereoselectivity. | mdpi.com |
| Enolates from chiral 1,3-dioxolanones | Alkyl halides, aldehydes, ketones | Asymmetric Alkylation / Aldol Reaction | High selectivity in the formation of a new stereogenic center. The dioxolanone acts as a chiral acyl anion equivalent. | mdpi.com |
| Chiral 1,3-dioxolanones | Various | Reductive Ring Opening (using TiCl₄/Et₃SiH) | Yields 2-alkoxy carboxylic acids without loss of optical purity. | researchgate.net |
Strategies for Derivatization into Versatile Synthetic Intermediates
This compound and its esters are versatile building blocks that can be transformed into a variety of useful synthetic intermediates. The presence of both a cyclic carbonate and a carboxylic acid (or ester) function allows for a range of chemical manipulations.
One primary strategy is the derivatization of the carboxylic acid group. Standard esterification or transesterification reactions can be employed to introduce various alkyl or aryl groups. epo.org For example, low molecular weight esters of this compound can be prepared by reacting the corresponding epoxides with carbon dioxide. epo.org These esters can then undergo transesterification with polyols, often catalyzed by enzymes like Novozym® 435, to create more complex structures. epo.org
Another significant derivatization pathway involves the ring-opening of the cyclic carbonate. The carbonate moiety is susceptible to nucleophilic attack, most notably by amines. This reaction opens the ring to form hydroxyurethanes, which are valuable in polymer chemistry and materials science. epo.org The reaction can theoretically produce two different isomers with either primary or secondary hydroxyl groups, depending on the direction of ring-opening. epo.org
Furthermore, chiral 1,3-dioxolan-4-ones can serve as chiral acyl anion or ketene (B1206846) equivalents. mdpi.com After a stereoselective alkylation, the resulting adduct can be hydrolyzed to an α-hydroxy acid and then subjected to oxidative decarboxylation. mdpi.com Alternatively, flash vacuum pyrolysis can lead to the loss of carbon monoxide and an aldehyde, yielding a chiral ketone. mdpi.comst-andrews.ac.uk These transformations convert the initial dioxolanone into a completely different functional group while retaining the stereochemical information introduced in the alkylation step. mdpi.com
Reductive ring-opening provides another route to valuable intermediates. Using reagents like titanium tetrachloride (TiCl₄) in combination with a silane (B1218182) reductant, 1,3-dioxolan-4-ones can be opened to yield 2-alkoxy carboxylic acids with the preservation of optical purity. researchgate.net This method offers a complementary approach to synthesizing these important chiral building blocks. researchgate.net
These derivatization strategies are summarized in the table below.
| Functional Group Targeted | Reagent/Condition | Product Type | Synthetic Utility | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Alcohols, Acid/Base Catalysis | Esters | Protection of the acid, modification of solubility and reactivity. | epo.org |
| Ester (via transesterification) | Polyols, Enzyme (e.g., Novozym® 435) | Polyol Esters | Monomers for polymer synthesis. | epo.org |
| Cyclic Carbonate Ring | Amines | Hydroxyurethanes | Building blocks for polyurethanes and other polymers. | epo.org |
| Entire Dioxolanone Moiety | 1. Deprotonation & Electrophilic addition 2. Hydrolysis & Oxidative Decarboxylation | Chiral α-substituted carboxylic acids | Access to enantiomerically enriched α-hydroxy acids. | mdpi.com |
| Entire Dioxolanone Moiety | 1. Deprotonation & Electrophilic addition 2. Flash Vacuum Pyrolysis (FVP) | Chiral Ketones | Use as a chiral ketene or acyl anion equivalent. | mdpi.comst-andrews.ac.uk |
| Cyclic Carbonate Ring | TiCl₄/Et₃SiH or tBuMgCl | 2-Alkoxy Carboxylic Acids | Synthesis of chiral α-alkoxy acids without racemization. | researchgate.net |
Advanced Applications in Organic Synthesis and Materials Science
Role as a Chiral Synthon and Versatile Building Block in Organic Synthesis
2-Oxo-1,3-dioxolane-4-carboxylic acid serves as a highly versatile building block in synthetic chemistry. google.commdpi.comresearchgate.net Its carboxylic acid function allows for the formation of esters and amides, enabling its incorporation into larger molecular frameworks. google.com For instance, it can be reacted with polyisocyanates to create 2-oxo-1,3-dioxolane-4-carboxamide building blocks, which can subsequently be used to prepare prepolymers. google.comgoogle.com The structure possesses a chiral center at the fourth carbon position of the dioxolane ring, making it an intrinsically valuable chiral synthon for asymmetric synthesis, provided the enantiomers are resolved.
The dual functionality of the molecule—the reactive cyclic carbonate ring and the versatile carboxylic acid group—allows for sequential or orthogonal chemical modifications. This makes it an intermediate for creating more complex, multifunctional molecules. epo.org The ability to undergo transesterification at the carboxyl group or ring-opening reactions at the carbonate moiety opens numerous pathways for constructing elaborate chemical architectures. epo.orgmdpi.com
Applications in Polymer Chemistry
The compound is a key component in modern polymer chemistry, particularly in the development of advanced and sustainable polymer systems.
A primary application of this compound and its esters is in the synthesis of non-isocyanate polyurethanes (NIPUs). dntb.gov.uaresearchgate.net These compounds react with primary or secondary amines in a ring-opening addition reaction to form hydroxyurethanes, which are the building blocks of NIPUs. epo.orggoogle.comgoogle.com This route avoids the use of toxic and moisture-sensitive isocyanates, representing a greener alternative to conventional polyurethane production. dntb.gov.uaresearchgate.net
Research has shown that esters of this compound are significantly more reactive towards amines than simpler cyclic carbonates like glycerol (B35011) carbonate or propylene (B89431) carbonate. google.comgoogle.com The electron-withdrawing nature of the adjacent carboxyl group enhances the electrophilicity of the carbonate carbonyl carbon, accelerating the reaction with amines. google.com This reaction preferentially yields hydroxyurethanes with secondary hydroxyl groups, a feature that enhances the stability of the resulting polymer by hindering the back-reaction. google.comgoogle.com
| Cyclic Carbonate Compound | Relative Reactivity | Key Structural Feature |
|---|---|---|
| This compound esters | High | Electron-withdrawing carboxyl group at C4 position |
| Glycerol Carbonate | Low | Hydroxymethyl group at C4 position |
| Propylene Carbonate | Low | Methyl group at C4 position |
This compound is instrumental in creating monomers and polymers featuring pendant cyclic carbonate groups. These functionalized polymers are valuable as they can be cross-linked or further modified through the reactive carbonate ring.
There are two primary routes to synthesize these polymers:
Polymerization of a functional monomer : A monomer containing the cyclic carbonate structure, such as (2-oxo-1,3-dioxolane-4-yl)methyl methacrylate (B99206) (DOMA), is first synthesized and then polymerized, often via free radical polymerization. researchgate.netresearchgate.net
Post-polymerization modification : An existing polymer with precursor functional groups, like epoxy groups, is modified to introduce the cyclic carbonate. For example, poly(glycidyl methacrylate) can be carboxylated using CO2 to convert the epoxy side chains into 2-oxo-1,3-dioxolane groups. researchgate.netresearchgate.net
Furthermore, the carboxylic acid itself can be used in transesterification reactions with polyols to create higher molecular weight, multifunctional cyclic carbonate oligomers, which can act as cross-linkers or building blocks for more complex polymer networks. epo.org It can also be used to create polymers with cyclic carbonate end-groups, known as telechelic polymers, which are valuable for creating block copolymers and other advanced architectures. sciepublish.com
In certain polymer systems, such as amine-cured epoxies or polyurethanes, controlling the stoichiometry of reactive groups is critical. An excess of amine can lead to undesirable side reactions or negatively impact the final properties of the material, such as causing discoloration. epo.org Low molecular weight esters of this compound can be employed as "end-caps" to block excess primary or secondary amine groups. epo.orggoogle.comgoogle.com The cyclic carbonate reacts with the amine to form a stable hydroxyurethane linkage, effectively neutralizing the amine's reactivity. epo.org This application provides a precise method for controlling polymer network formation and enhancing the quality and stability of the final product. epo.orgresearchgate.net
Intermediate for the Preparation of Complex Organic Molecules
The compound's distinct functionalities make it a valuable intermediate for creating more complex organic molecules. The carboxylic acid group can be readily converted into amides, esters, or acid chlorides, providing a handle for attaching the molecule to other substrates. google.com For example, its reaction with isophorone (B1672270) diisocyanate yields a new, more complex building block that contains both the cyclic carbonate and a reactive isocyanate group (or a urea (B33335) linkage if fully reacted), which can then be used in further polymerization steps. google.com The cyclic carbonate ring itself can be opened to yield a diol structure, which can be a key step in the synthesis of various complex targets. mdpi.com This versatility allows chemists to use this compound as a scaffold to introduce specific functionalities into larger, more sophisticated molecular designs.
Emerging Applications in Sustainable Chemical Technologies
The use of this compound is closely linked with the principles of green and sustainable chemistry. Its most significant contribution is enabling the production of non-isocyanate polyurethanes (NIPUs), thereby providing a safer and more environmentally benign alternative to traditional polyurethane synthesis. dntb.gov.uaresearchgate.net
Moreover, the synthesis of the 2-oxo-1,3-dioxolane ring structure itself often involves the chemical fixation of carbon dioxide (CO2) by reacting it with a corresponding epoxide. epo.orgresearchgate.net This process utilizes CO2, a major greenhouse gas, as a renewable C1 feedstock, turning a waste product into a valuable chemical intermediate. dntb.gov.uaresearchgate.net This atom-economical reaction is a key strategy for reducing industrial CO2 emissions and advancing a circular economy. researchgate.net As the chemical industry shifts towards more sustainable practices, the demand for versatile, CO2-derived building blocks like this compound is expected to grow.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of chemical compounds.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various properties of molecules, including optimized geometries, vibrational frequencies, and electronic properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com
For derivatives of related carboxylic acids, such as 2-thiophene carboxylic acid thiourea (B124793) derivatives, DFT calculations have been successfully employed to predict optimized molecular structures and the energies of individual molecular orbitals. mdpi.com Similar studies on other heterocyclic compounds, like certain isoindole derivatives, have also utilized DFT to understand their properties for further chemical transformations. nih.gov These calculations help in understanding the electronic environment within the molecule. nih.gov
While specific DFT data for 2-Oxo-1,3-dioxolane-4-carboxylic acid is not extensively available in the cited literature, the principles of such studies on analogous structures can be outlined. A typical DFT study would involve optimizing the molecular geometry of this compound to find its most stable conformation. From this optimized structure, electronic properties can be calculated. The table below illustrates the types of electronic properties that are typically determined through DFT calculations.
Table 1: Electronic Properties Typically Calculated Using DFT
| Property | Description |
|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap suggests higher reactivity. |
| Ionization Potential | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity | The energy released when an electron is added to a molecule. |
These calculated properties provide a theoretical basis for understanding the molecule's reactivity and spectroscopic behavior.
Theoretical methods are crucial for predicting the most likely pathways a reaction will follow and the associated energy changes. By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, and calculate activation energies.
For instance, studies on the pyrolysis of related compounds like 2-methyl-1,3-dioxolane (B1212220) (2M13DO) have identified key reaction channels. researchgate.net These include conversions to intermediates like CH2=CHOCH2CH2OH, formation of products such as 2CH3CHO, and radical forming channels. researchgate.net The dominant pathway is often dependent on conditions like temperature. researchgate.net Below 700 K, the formation of an intermediate may be dominant, while at higher temperatures (above 1500 K), radical formation can take over. researchgate.net
Kinetic modeling studies on the oxidation of 1,3-dioxolane (B20135) also highlight the importance of theoretically calculated rate coefficients for elementary reactions, such as the β-scission of fuel radicals. researchgate.net These computational approaches allow for the development of detailed reaction mechanisms that can predict the behavior of a chemical system under various conditions.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. This approach can offer insights into the dynamic behavior of molecules, including the formation and fate of transient species like radical intermediates.
In the context of compounds like this compound, MD simulations could be used to model the behavior of radical intermediates that may form during chemical reactions or under specific conditions like high temperature or irradiation.
Studies on the oxidation of 1,3-dioxolane have shown that the molecule can react via β-scission reactions to form two primary radicals: the 1,3-dioxolan-2-yl radical and the 1,3-dioxolan-4-yl radical. researchgate.net Kinetic models have been developed to predict the favorable production of these radicals. researchgate.net MD simulations could potentially be used to visualize the fragmentation pathways of these and other radical intermediates, providing a dynamic picture of the bond-breaking and bond-forming processes that occur.
Elucidation of Structure-Reactivity Relationships in Related Compounds
The reactivity of a carboxylic acid is profoundly influenced by the interaction of the carboxyl group with the rest of the molecular structure. msu.edu The carboxyl group itself is a combination of a hydroxyl group and a carbonyl group, and their interaction leads to a significant increase in acidity compared to alcohols. msu.edu
In the case of this compound, the dioxolane ring and the oxo group will have electronic effects on the carboxylic acid moiety. The reactivity of the carboxyl group can be modulated by inductive and resonance effects from the rest of the molecule. For example, electron-withdrawing groups near the carboxyl group typically increase its acidity.
Studies on related heterocyclic systems provide insights into how structure dictates reactivity. For example, in an oxo/catecholate-bridged uranium complex, the non-linear U(IV)-O-U(IV) bond angle enhances the nucleophilic character of the bridging oxo ligand, facilitating selective reactions at that site. nih.gov While the chemistry is different, this illustrates the principle of how specific structural features can activate a particular part of a molecule for reaction.
Analytical and Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While complete spectral data for the free acid is not widely published, extensive data for its methyl ester, 4-methoxycarbonyl-2-oxo-1,3-dioxolane (B8518665), provides a robust basis for structural assignment. The principles of NMR allow for accurate prediction of the spectrum for the parent carboxylic acid.
One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.
¹H NMR Analysis: The proton NMR spectrum reveals the arrangement of hydrogen atoms. For the closely related methyl ester, the key signals correspond to the three protons on the dioxolane ring and the three protons of the methyl ester group. For the free acid, the methyl signal would be absent and replaced by a characteristic carboxylic acid proton signal, typically observed as a broad singlet at a significantly downfield chemical shift (δ > 10 ppm) due to strong deshielding and hydrogen bonding. The signals for the ring protons (H-4 and H-5) are expected to be in a similar region to those of the ester.
¹³C NMR Analysis: The carbon NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum of the methyl ester shows five distinct signals: the methyl carbon, the two carbons of the dioxolane ring, the ester carbonyl carbon, and the carbonate carbonyl carbon. In the spectrum of 2-Oxo-1,3-dioxolane-4-carboxylic acid, the methyl carbon signal would be absent, and the carboxylic acid carbonyl carbon would appear in the typical range of 165-185 ppm.
Interactive Table 1: Experimental NMR Data for 4-methoxycarbonyl-2-oxo-1,3-dioxolane in CDCl₃ Data sourced from patent literature.
| Nucleus | Atom No. | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | H-4 | 5.09 | dd | 9.0, 5.5 | Methine proton on the ring |
| ¹H | H-5a | 4.66 | dd | 9.0, 9.0 | Methylene (B1212753) proton on the ring |
| ¹H | H-5b | 4.50 | dd | 5.5, 9.0 | Methylene proton on the ring |
| ¹H | - | 3.82 | s | - | -OCH₃ |
| ¹³C | C-4 | 72.34 | - | - | Methine carbon on the ring |
| ¹³C | C-5 | 67.00 | - | - | Methylene carbon on the ring |
| ¹³C | C-2 | 153.97 | - | - | Carbonate Carbonyl (-O-C O-O-) |
| ¹³C | - | 167.42 | - | - | Ester Carbonyl (-C O-O-) |
| ¹³C | - | 53.81 | - | - | -OC H₃ |
Interactive Table 2: Predicted NMR Data for this compound Predicted values based on ester data and known chemical shift ranges for carboxylic acids.
| Nucleus | Atom No. | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |
| ¹H | H-4 | ~5.1 | dd | Methine proton on the ring |
| ¹H | H-5 | ~4.6 | m | Methylene protons on the ring |
| ¹H | - | >10 | br s | -COOH |
| ¹³C | C-4 | ~72 | - | Methine carbon on the ring |
| ¹³C | C-5 | ~67 | - | Methylene carbon on the ring |
| ¹³C | C-2 | ~154 | - | Carbonate Carbonyl (-O-C O-O-) |
| ¹³C | - | 168-175 | - | Carboxylic Acid Carbonyl (-C OOH) |
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial for confirming the proton-proton coupling network. A cross-peak would be expected between the methine proton (H-4) and the two diastereotopic methylene protons (H-5a and H-5b), confirming their adjacent positions on the dioxolane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC would show a correlation between the H-4 signal and the C-4 signal, as well as correlations between the H-5 protons and the C-5 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the molecular fragments together. Key expected correlations for this compound would include:
The methine proton (H-4) showing a correlation to the carboxylic carbonyl carbon and the carbonate carbonyl carbon (C-2).
The methylene protons (H-5) showing correlations to the methine carbon (C-4) and the carbonate carbonyl carbon (C-2).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic carbonate and carboxylic acid moieties.
The IR spectrum of the methyl ester derivative shows two distinct carbonyl stretching bands: one at 1812 cm⁻¹ for the cyclic carbonate C=O group and another at 1742 cm⁻¹ for the ester C=O group. For the free acid, the cyclic carbonate peak would remain in a similar position (~1810-1820 cm⁻¹), but the ester peak would be replaced by two characteristic absorptions for a carboxylic acid:
A strong, sharp C=O stretching band, typically around 1700-1730 cm⁻¹. spectroscopyonline.com
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid. spectroscopyonline.com
Interactive Table 3: Key IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Appearance |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Very Broad |
| C=O stretch | Cyclic Carbonate | 1820 - 1810 | Strong, Sharp |
| C=O stretch | Carboxylic Acid | 1730 - 1700 | Strong, Sharp |
| C-O stretch | Carboxylic Acid & Ring | 1320 - 1210 | Strong |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula unequivocally. For this compound, the molecular formula is C₄H₄O₅. The calculated exact mass is a critical parameter for its identification.
Molecular Formula: C₄H₄O₅
Calculated Exact Mass: 132.00587 Da nih.gov
In a typical high-resolution mass spectrum using electrospray ionization (ESI) in negative mode, the compound would be observed as the deprotonated ion [M-H]⁻. The expected m/z value would be 131.00030.
GC/MS combines gas chromatography for separating components of a mixture with mass spectrometry for their detection and identification. While highly effective, the analysis of polar, non-volatile compounds like carboxylic acids by GC often requires a derivatization step (e.g., conversion to a more volatile ester, such as the methyl ester) to improve chromatographic behavior and prevent peak tailing.
If analyzed by GC/MS (likely after derivatization), the mass spectrum would provide a fragmentation pattern that serves as a molecular fingerprint. For the parent acid, characteristic fragments would include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).
Future Directions and Research Perspectives
Development of Novel and More Efficient Synthetic Pathways
The future development of 2-Oxo-1,3-dioxolane-4-carboxylic acid is intrinsically linked to the innovation of its synthetic routes, moving towards greener, more efficient, and economically viable processes. A primary existing pathway involves the reaction of corresponding epoxides with carbon dioxide. epo.orggoogle.com Another established method is the aerobic oxidation of glycerol (B35011) carbonate, a derivative of glycerol. google.com
Future research will likely focus on several key areas:
Catalyst Development: The efficiency of the carboxylation of epoxides is highly dependent on the catalyst used. Future work will aim to develop novel catalysts, potentially based on earth-abundant metals or metal-free organocatalysts, to achieve higher yields and selectivities under milder reaction conditions (lower temperature and pressure).
Process Intensification: Shifting from batch to continuous flow reactors could offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of this compound. Flow chemistry allows for precise control over reaction parameters, potentially leading to higher purity products and reduced waste.
Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. The exploration of enzymes that can catalyze the key steps in the formation of the dioxolane ring or the carboxylic acid group could lead to pathways that operate at ambient temperature and pressure in aqueous media.
Direct Valorization of Biomass: While glycerol is a valuable bio-based feedstock, future pathways may explore the direct conversion of other biomass-derived platform chemicals. nih.govrsc.org Research into the catalytic conversion of sugars or lignocellulosic derivatives could open up new, sustainable avenues for synthesis. rsc.orgresearchgate.net
Table 1: Comparison of Potential Synthetic Pathway Improvements
| Approach | Current Status | Future Goal | Potential Advantages |
| Catalysis | Relies on metal halides and organic nitrogen compounds. epo.org | Development of novel organocatalysts or earth-abundant metal catalysts. | Reduced cost, lower toxicity, improved sustainability. |
| Process Design | Primarily batch processing. | Implementation of continuous flow chemistry. | Enhanced safety, scalability, and process control. |
| Synthesis Method | Chemical synthesis (e.g., oxidation, carboxylation). epo.orggoogle.com | Exploration of biocatalytic and enzymatic routes. | High selectivity, mild conditions, reduced environmental impact. |
| Feedstock | Glycerol-derived intermediates. google.com | Direct conversion from raw biomass or other platform chemicals. rsc.org | Expanded feedstock flexibility, enhanced sustainability. |
Exploration of Undiscovered Reactivity Modes and Selective Transformations
The known reactivity of this compound is centered on the ring-opening of the cyclic carbonate by amines to yield hydroxyurethanes and the further reaction of its carboxyl group, for instance, through transesterification. epo.orggoogle.com The molecule's bifunctional nature—possessing both a reactive cyclic carbonate and a carboxylic acid—presents a rich landscape for discovering new chemical transformations.
Future research should be directed towards:
Selective Carboxylate Group Transformations: While the carboxyl group can be converted to esters and amides, its use as a directing group or its participation in decarboxylative cross-coupling reactions remains largely unexplored. princeton.edu Investigating its role in C-C and C-X bond-forming reactions could significantly broaden its synthetic utility.
Asymmetric Ring-Opening: Developing catalytic systems that can achieve enantioselective or diastereoselective ring-opening of the dioxolane ring would be a major advance, allowing for the synthesis of chiral polyhydroxyurethanes and other complex molecules with precise stereochemical control.
Orthogonal Reactivity: Exploring reaction conditions that allow for the selective transformation of one functional group while leaving the other intact is a key objective. This would enable the synthesis of complex derivatives in a more controlled and efficient manner, avoiding the need for extensive protecting group chemistry.
Photochemical and Electrochemical Reactivity: The behavior of this compound under photochemical or electrochemical conditions is an untapped area of research. These methods could unlock novel reaction pathways, such as radical-based transformations or unique cycloadditions, that are not accessible through traditional thermal methods.
Expansion of Applications in Advanced Functional Materials
The primary application of this compound derivatives is in the synthesis of non-isocyanate polyurethanes (NIPUs), which are used in adhesives, sealants, and coatings. epo.org Its esters have also been used to create polymers like poly(2-oxo-1,3-dioxolane-4-yl) methyl methacrylate (B99206) (PDOMMA), which shows miscibility with other polymers. researchgate.netresearchgate.net
The expansion into advanced functional materials could include:
Biomedical Polymers: The hydroxyurethane linkages formed from the ring-opening reaction are structurally similar to peptide bonds, suggesting potential for creating biocompatible and biodegradable polymers for applications in drug delivery, tissue engineering, and medical implants.
Self-Healing Materials and Vitrimers: The reversible nature of some of the chemical bonds that can be formed from this monomer could be exploited to create self-healing materials and vitrimers—a class of plastics that are strong like thermosets but can be reprocessed like thermoplastics.
Advanced Coatings: Incorporating this molecule into polymer backbones could lead to coatings with enhanced properties such as improved chemical resistance, scratch resistance, and tunable adhesion, driven by the hydrogen-bonding capabilities of the resulting hydroxyurethane groups. epo.org
Sustainable Thermosets and Elastomers: By designing multifunctional derivatives of this compound, it is possible to create highly cross-linked thermoset resins and elastomers for applications in composites, electronics, and automotive components, providing a sustainable alternative to conventional epoxy resins and isocyanate-based materials.
Integration with Machine Learning and Artificial Intelligence for Reaction Design and Optimization
The intersection of synthetic chemistry and artificial intelligence offers a powerful paradigm for accelerating discovery. For this compound, machine learning (ML) and AI can be transformative. beilstein-journals.org
Future directions include:
Reaction Optimization: ML algorithms can analyze large datasets of reaction parameters (catalyst, solvent, temperature, concentration) to predict the optimal conditions for synthesizing the molecule and its derivatives, maximizing yield and minimizing byproducts. beilstein-journals.org
Predictive Reactivity: AI models can be trained to predict the outcome of unknown reactions involving this compound, suggesting novel reactivity modes and transformations that have not yet been explored in the lab.
De Novo Design of Functional Materials: By combining computational chemistry with ML, it will be possible to design new polymers and materials based on this core structure. AI can predict the properties (e.g., thermal stability, mechanical strength, biodegradability) of hypothetical materials, guiding synthetic chemists toward the most promising candidates for specific applications.
Automated Synthesis: Integrating ML-driven reaction optimization with automated robotic synthesis platforms could enable high-throughput screening of new derivatives and polymers, dramatically accelerating the pace of research and development.
Table 2: Potential AI and Machine Learning Integration
| Area | Application | Expected Outcome |
| Synthesis | Optimize reaction conditions for known synthetic pathways. | Increased yields, reduced costs, and faster process development. |
| Reactivity | Predict outcomes of novel, unexplored chemical transformations. | Discovery of new reactions and synthetic capabilities. |
| Materials Science | Design novel polymers with targeted properties (in silico). | Accelerated discovery of advanced materials for specific applications. |
| Automation | Guide high-throughput experimentation on robotic platforms. | Rapid screening of derivatives and formulations. |
Design and Synthesis of Next-Generation Bio-based and Sustainable Derivatives
The foundation of this compound in sustainable chemistry is its potential origin from glycerol, a co-product of biodiesel production. nih.govrsc.orgresearchgate.net The future lies in expanding this bio-based aspect by creating a new generation of derivatives derived entirely from renewable resources.
Key research perspectives are:
Functionalization with Bio-based Molecules: The carboxylic acid and cyclic carbonate moieties can serve as handles to attach other bio-based molecules, such as fatty acids, terpenes, or derivatives of lactic acid and succinic acid. rsc.orgnih.gov This would create a new family of fully bio-based monomers and specialty chemicals.
Enhancing Biodegradability: By strategically choosing the bio-based components to be incorporated into the molecule's structure, it may be possible to design next-generation polymers with programmed biodegradability, helping to mitigate the environmental persistence of plastics.
Bio-based Solvents and Media: The dioxolane structural motif itself is found in compounds being investigated as green, bio-based solvents. rsc.org Research into using derivatives of this compound as reactive media or sustainable additives could open new application areas.
Circular Economy Design: Future design of derivatives and the materials made from them should consider end-of-life scenarios. This involves creating polymers that can be easily depolymerized back to their constituent monomers for chemical recycling, fully embracing the principles of a circular economy.
Q & A
Q. What are the recommended synthetic routes for 2-Oxo-1,3-dioxolane-4-carboxylic acid, and how can reaction efficiency be optimized?
The compound is synthesized via ketalization of α-hydroxy acids, such as lactic acid, with carbonyl compounds. Key steps include:
- Reaction Design : Use catalytic acid conditions (e.g., sulfuric acid) to promote cyclization while minimizing polycondensation side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or NMR to optimize reaction time and temperature .
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates but may require post-synthesis purification to remove residual solvent.
- Yield Optimization : Adjust stoichiometric ratios of the α-hydroxy acid to the carbonyl compound (typically 1:1.2) to favor cyclization over oligomerization .
Q. How can the pKa and dissociation behavior of this compound be experimentally determined?
- Potentiometric Titration : Dissolve the compound in deionized water and titrate with standardized NaOH. Plot pH vs. volume to identify inflection points corresponding to dissociation constants. Compare results to structurally similar α,β-unsaturated acids (e.g., maleic acid) for validation .
- Spectroscopic Methods : Use UV-Vis spectroscopy to monitor deprotonation at varying pH levels. The carboxylate group exhibits a characteristic absorption shift near 250 nm .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Exposure Mitigation : Use fume hoods to prevent inhalation of aerosols. Wear nitrile gloves and safety goggles compliant with EN 166 standards to avoid skin/eye contact .
- Spill Management : Collect solid residues using non-sparking tools and dispose in sealed containers labeled for halogenated waste. Avoid aqueous washdowns to prevent environmental contamination .
- Fire Safety : Employ CO₂ or alcohol-resistant foam extinguishers. Toxic gases (e.g., carbon oxides) may form during combustion; use self-contained breathing apparatus (SCBA) in fire scenarios .
Advanced Research Questions
Q. What mechanistic insights explain the photodegradation pathways of this compound derivatives?
Photolysis of Barton esters derived from this compound involves multi-step fragmentation:
- Radical Formation : Nanosecond laser flash photolysis (LFP) reveals rapid decarboxylation to generate a dioxolanyl radical intermediate. This intermediate undergoes ring opening to form reactive species like CH₂QCHO, identified via trapping experiments with benzene or diphenylether .
- Nonstatistical Dynamics : Born–Oppenheimer molecular dynamics simulations show that excess energy from ester cleavage drives fragmentation of the "hot" dioxolanyl radical, bypassing thermal equilibrium. This explains product distributions inconsistent with traditional Arrhenius kinetics .
Q. How can solvent effects influence the stability and reactivity of this compound in catalytic systems?
- Solvent Polarity : High-polarity solvents (e.g., acetonitrile) stabilize zwitterionic intermediates during esterification, accelerating reaction rates. However, protic solvents (e.g., methanol) may promote hydrolysis of the dioxolane ring .
- DOX Solvents : 1,3-dioxolane (DOX) derivatives, such as LA-Me,Me (2,2,5-trimethyl-1,3-dioxolan-4-one), enhance solubility in hydrophobic reaction media while resisting nucleophilic attack, making them ideal for asymmetric synthesis .
Q. What computational methods are effective for modeling the fragmentation dynamics of this compound radicals?
- Ab Initio Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to map potential energy surfaces (PES) for radical intermediates. Compare computed activation energies with experimental LFP data to validate transition states .
- Molecular Dynamics (MD) : Simulate post-cleavage trajectories of the dioxolanyl radical using software like Gaussian or ORCA. Annotate bond dissociation patterns to predict dominant fragmentation pathways .
Q. How does the stereoelectronic environment of this compound influence its applications in polymer science?
- Monomer Design : The compound’s methyl maleate derivative (VI) acts as a crosslinking agent in polymer networks. The electron-withdrawing dioxolane ring enhances reactivity in free-radical polymerization, as shown by increased glass transition temperatures (Tg) in resultant polymers .
- Degradation Studies : Hydrolytic stability of polymers can be tuned by substituting the dioxolane ring’s 4-position. Electron-donating groups (e.g., methyl) retard hydrolysis, whereas electron-withdrawing groups (e.g., chloro) accelerate it .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
